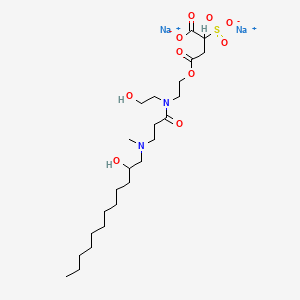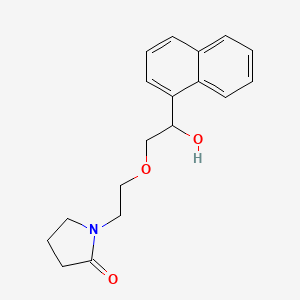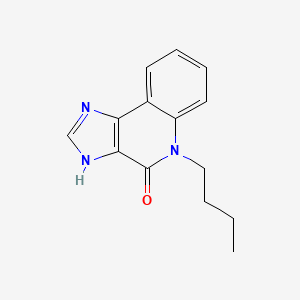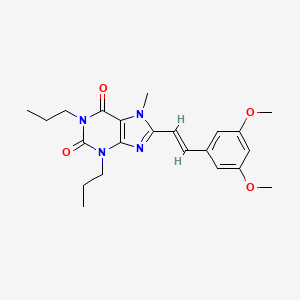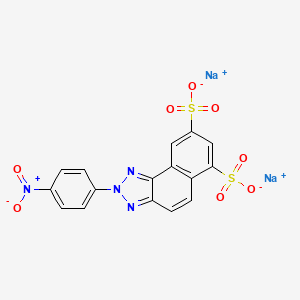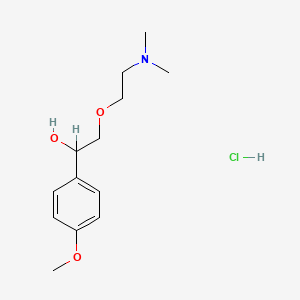
2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenol group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps One common method includes the reaction of 2-methylphenyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate This intermediate is then cyclized with phenyl isocyanate to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Methylphenyl)-4H-1,2,4-triazol-3-yl)phenol: Lacks the methylthio group, resulting in different chemical properties.
2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,3-triazol-3-yl)phenol: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the methylthio group in 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
81518-43-6 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-3-5-9-13(11)19-15(17-18-16(19)21-2)12-8-4-6-10-14(12)20/h3-10,20H,1-2H3 |
InChI Key |
ORMHCZFSCGVQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


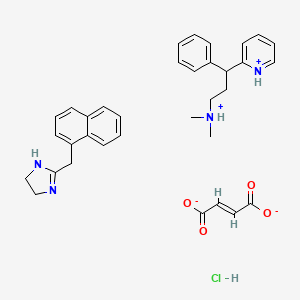

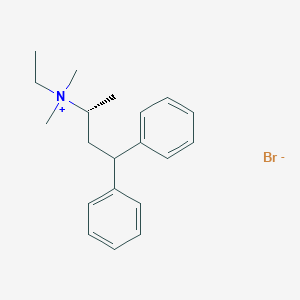
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
